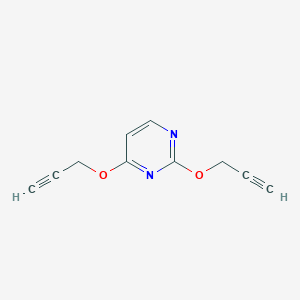

2,4-bis(prop-2-yn-1-yloxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(prop-2-ynoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-3-7-13-9-5-6-11-10(12-9)14-8-4-2/h1-2,5-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEMAQASDGULRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=NC(=NC=C1)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Bis Prop 2 Yn 1 Yloxy Pyrimidine and Analogous Alkyne Substituted Pyrimidine Architectures

Direct O-Alkylation Strategies for Pyrimidine (B1678525) Hydroxy Derivatives

The most direct and common approach to synthesizing 2,4-bis(prop-2-yn-1-yloxy)pyrimidine involves the O-alkylation of 2,4-dihydroxypyrimidine, commonly known as uracil (B121893). This method leverages the nucleophilicity of the oxygen atoms on the pyrimidine ring.

Reaction of Halopyrimidines with Propargyl Alcoholates

An alternative to starting with hydroxyl derivatives is to use halopyrimidines, such as 2,4-dichloropyrimidine. In this strategy, the halogen atoms serve as leaving groups that are displaced by a nucleophile. The reaction proceeds via nucleophilic aromatic substitution with an alkoxide, specifically a propargyl alcoholate like sodium propargylate. This alcoholate is typically prepared by reacting propargyl alcohol with a strong base such as sodium hydride. The highly nucleophilic propargylate then displaces the chloride ions from the pyrimidine ring to form the desired diether product. This method is particularly effective for substrates where direct O-alkylation might be complicated by competing N-alkylation or tautomerism.

Base-Mediated Propargylation Procedures

The most frequently employed method for the synthesis of this compound is the direct alkylation of uracil using a propargyl halide, such as propargyl bromide, in the presence of a base. nih.gov The base plays a critical role in deprotonating the hydroxyl groups of uracil, thereby generating the corresponding pyrimidinediolate anion, which acts as the active nucleophile. The choice of base and solvent can significantly influence the reaction's yield and selectivity (O- vs. N-alkylation).

Commonly used bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). nih.gov Sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is effective for achieving complete deprotonation, leading to good yields of the O-alkylated product. nih.gov Fluoride ions have also been reported to catalyze the alkylation of pyrimidines with alkyl halides. nih.gov The reaction conditions are crucial, as inappropriate base or solvent selection can lead to the formation of undesired N-alkylated or mixed N,O-alkylated byproducts.

| Base | Solvent | Alkylating Agent | Typical Outcome |

|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Propargyl Bromide | Good conversion to O-alkylated product. nih.gov |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Propargyl Bromide | Moderate yields, potential for N-alkylation. |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | Propargyl Bromide | Higher yields and selectivity for O-alkylation. |

| Barium Hydroxide (Ba(OH)₂) | Dimethylformamide (DMF) | Propargyl Bromide | Minimal product formation observed. nih.gov |

De Novo Pyrimidine Ring Construction with Integrated Alkyne Functionalities

De novo synthesis involves constructing the pyrimidine ring from simpler, acyclic precursors. This approach is highly versatile for creating a wide range of substituted pyrimidines, including those with integrated alkyne functionalities. It allows for the strategic placement of substituents that would be difficult to introduce onto a pre-formed ring. nih.govrsc.orgresearchgate.netresearchgate.net

Cycloaddition and Condensation Approaches to Pyrimidine Ring Formation

Cycloaddition reactions provide a powerful tool for the construction of the pyrimidine core. mdpi.com Inverse electron-demand Diels-Alder reactions, for instance, can utilize 1,2,4-triazines as the diene component, which react with alkynes to form pyrimidines after the extrusion of dinitrogen. mdpi.com Similarly, [2+2+2] cycloadditions involving nitriles and two alkyne molecules, often catalyzed by transition metals like gold or rhodium, can yield highly substituted pyrimidines. mdpi.comyoutube.com

Condensation reactions are another cornerstone of de novo pyrimidine synthesis. The classical approach involves the reaction of a 1,3-dicarbonyl compound with an amidine. To incorporate an alkyne functionality, one could start with a malonic ester derivative already bearing propargyloxy side chains. Condensation of this substituted malonate with an amidine would directly lead to an alkyne-functionalized pyrimidine ring.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. bohrium.comacs.org These reactions are attractive for building libraries of substituted pyrimidines due to their atom economy and operational simplicity. bohrium.comacs.org

For the synthesis of alkyne-substituted pyrimidines, an MCR could involve an alkyne, an aldehyde, and an amidine. For example, iron-catalyzed MCRs have been developed for the synthesis of trisubstituted pyrimidines from alcohols, alkynes, and amidines under aerobic conditions. acs.org Another approach involves the coupling of acid chlorides with terminal alkynes, followed by the addition of an amidinium salt to the intermediate alkynone, providing a straightforward route to substituted pyrimidines. organic-chemistry.orggrowingscience.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Advantage |

|---|---|---|---|

| [2+2+2] Cycloaddition | Ynamides, Nitriles | Gold complexes (e.g., Ph₃PAuNTf₂) mdpi.com | Access to 4-aminopyrimidines. mdpi.com |

| [3+3] Annulation | Propargyl alcohols, Amidines | Copper(II) triflate mdpi.comresearchgate.net | Direct synthesis from propargyl alcohols. mdpi.comresearchgate.net |

| Multicomponent Reaction | Alcohols, Alkynes, Amidines | Iron-pincer complex acs.org | Sustainable, eco-friendly approach. acs.org |

| Multicomponent Reaction | Acid chlorides, Terminal alkynes, Amidinium salts | Sonogashira conditions (Pd/Cu) organic-chemistry.orggrowingscience.com | One-pot, high efficiency. organic-chemistry.orggrowingscience.com |

Advanced Catalytic Approaches in Pyrimidine and Propargyl Ether Synthesis

Catalysis is pivotal in modern organic synthesis, offering enhanced reaction rates, yields, and selectivity. Both the direct alkylation of pyrimidines and the de novo construction of the ring can benefit significantly from catalytic methods.

In the context of propargyl ether synthesis, while strong bases are often sufficient, catalytic systems can offer milder reaction conditions. For instance, heterogeneous catalysts, such as ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon, have been developed for the N-alkylation of pyrimidines, a related transformation that highlights the potential for developing solid-supported catalysts for O-alkylation as well. ias.ac.in

For de novo synthesis, transition metal catalysis is widespread. mdpi.com

Copper Catalysis: Copper(II) triflate has been used to catalyze the reaction between propargyl alcohols and amidines to form 2,4,6-trisubstituted pyrimidines. mdpi.comresearchgate.net The proposed mechanism involves the activation of the propargyl alcohol by the copper catalyst. mdpi.com

Gold Catalysis: Gold complexes are highly effective in activating alkynes. They have been employed in cascade reactions of propargyl alcohols with 3-aminobenzo[d]isoxazoles to generate functionalized pyrimidines. mdpi.comresearchgate.net Gold catalysts also facilitate the intermolecular [2+2+2] cycloaddition of ynamides with nitriles to give 4-aminopyrimidines. mdpi.com

Iridium Catalysis: Regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. bohrium.comacs.org

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions, such as the Sonogashira coupling of terminal alkynes with aryl or vinyl halides, which can be a key step in preparing alkyne-containing precursors for pyrimidine synthesis. organic-chemistry.orggrowingscience.com

These advanced catalytic methods provide powerful and versatile tools for accessing complex pyrimidine architectures with high efficiency and control over substitution patterns.

Exploration of Chemical Reactivity and Derivatization of 2,4 Bis Prop 2 Yn 1 Yloxy Pyrimidine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, reliability, and biocompatibility under aqueous conditions. jetir.org It facilitates the covalent linkage of molecules containing terminal alkynes and azides, making it an ideal strategy for modifying scaffolds like 2,4-bis(prop-2-yn-1-yloxy)pyrimidine.

The copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) proceeds via a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne present in this compound. nih.gov This step is believed to involve the coordination of the alkyne to the copper(I) center, followed by deprotonation. nih.govnih.gov

The organic azide then coordinates to the copper center. nih.gov A key step involves the nucleophilic attack of the acetylide's β-carbon onto the terminal nitrogen of the azide, leading to a six-membered copper-containing intermediate (a cuprated triazole). nih.govnih.gov Subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The mechanism exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. jetir.orgnih.gov This is in stark contrast to the thermal, uncatalyzed reaction, which typically produces a mixture of 1,4- and 1,5-regioisomers. The high fidelity of the CuAAC process is a direct result of the stepwise, copper-mediated mechanism. nih.gov When this compound reacts with an azide under Cu(I) catalysis, the formation of the 1,4-disubstituted triazole is therefore highly favored.

Table 1: Key Features of the CuAAC Mechanism

| Feature | Description | Reference |

| Catalyst | Copper(I) is the active catalytic species. | jetir.org |

| Key Intermediate | Formation of a copper(I) acetylide complex. | nih.govnih.gov |

| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer. | jetir.orgnih.gov |

| Reaction Rate | Rate acceleration of 107 to 108 compared to the uncatalyzed reaction. | jetir.orgnih.gov |

| Scope | Tolerates a wide range of functional groups and aqueous conditions. | jetir.orgscispace.com |

The presence of two propargyl groups on the pyrimidine (B1678525) core makes this compound an ideal building block for the synthesis of symmetrical bis-triazole conjugates. nih.govnih.gov By reacting this dialkyne with two or more equivalents of an azide-functionalized molecule (R-N₃) in the presence of a copper(I) source and a reducing agent like sodium ascorbate, symmetrical bis-adducts can be synthesized in high yields. dovepress.com

This strategy allows for the creation of dimeric structures where two molecules of interest (e.g., fluorophores, pharmacophores, or biotin (B1667282) tags) are linked to a central pyrimidine scaffold. The resulting bis-triazole conjugates can exhibit unique properties arising from the specific spatial arrangement and potential synergistic interactions of the appended functional units. The synthesis is typically straightforward, often requiring simple filtration or extraction for purification, avoiding the need for complex chromatographic methods. jetir.org

For example, the reaction of this compound with benzyl (B1604629) azide would yield a bis(1-benzyl-1H-1,2,3-triazol-4-yl)methyl-functionalized pyrimidine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, observing the disappearance of the alkyne proton signal and the appearance of the characteristic triazole proton signal.

Table 2: Representative Synthesis of Bis-Triazole Conjugates

| Starting Diyne | Azide Reactant | Product | Typical Yield | Reference |

| This compound | Benzyl Azide | 2,4-bis((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)pyrimidine | High | jetir.orgdovepress.com |

| This compound | Azido-functionalized PEG | Pyrimidine-core PEG-bis-conjugate | High | scispace.com |

| This compound | 3'-Azido-3'-deoxythymidine (AZT) | Pyrimidine-AZT bis-conjugate | High | mdpi.com |

The efficiency of the CuAAC reaction can be significantly influenced by various parameters, including the choice of copper source, ligand, solvent, and temperature. While the reaction is robust, optimization can lead to faster conversions and higher yields. nih.gov

A particularly effective method for enhancing reaction rates is the application of ultrasound irradiation. nih.govacs.org Ultrasound promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and accelerated reaction rates. acs.org

In the context of CuAAC, ultrasound-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. acs.orgmdpi.com This technique is especially valuable for reactions involving heterogeneous mixtures or viscous media. The application of ultrasound to the synthesis of bis-triazole conjugates from this compound can offer a more energy-efficient and rapid alternative to traditional synthetic protocols. nih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted CuAAC

| Parameter | Conventional Heating | Ultrasound Irradiation | Reference |

| Reaction Time | Hours (e.g., 16-26 h) | Minutes (e.g., 30-90 min) | acs.orgmdpi.com |

| Yield | Good (e.g., 60-75%) | Excellent (e.g., 75-90%) | mdpi.com |

| Temperature | Often requires elevated temperatures | Can be performed at lower temperatures (e.g., 45-55 °C) | mdpi.com |

| Energy Input | Conduction and convection | Acoustic cavitation | nih.govacs.org |

Reactivity Profiles of the Pyrimidine Nucleus and Propargyl Side Chains Beyond Click Reactions

While click reactions represent a significant area of reactivity for this compound, the molecule possesses other reactive sites that allow for a broader scope of chemical transformations. The pyrimidine core and the terminal alkyne groups of the propargyl side chains can undergo a variety of reactions, including nucleophilic aromatic substitution (under certain conditions) and polymerization or cross-linking, respectively. These alternative reactivity profiles open up avenues for the creation of diverse molecular architectures and materials.

Nucleophilic Aromatic Substitution at Pyrimidine Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of heteroaromatic rings like pyrimidine. In the pyrimidine system, the electron-withdrawing nature of the two nitrogen atoms depletes the electron density of the ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the C2, C4, and C6 positions.

For SNAr to proceed, a suitable leaving group is typically required at the position of substitution. In the case of this compound, the propargyloxy groups are not conventional leaving groups for SNAr reactions, as alkoxides are generally poor leaving groups. Therefore, direct nucleophilic displacement of the propargyloxy moieties is challenging under standard SNAr conditions.

However, the pyrimidine nucleus of this compound could be made susceptible to SNAr by prior modification. For instance, halogenation of the C5 or C6 positions would introduce a good leaving group, enabling subsequent substitution reactions. The regioselectivity of such reactions is influenced by the electronic environment of the pyrimidine ring. Generally, nucleophilic attack is favored at the C4 and C2 positions of the pyrimidine ring. tandfonline.comtandfonline.com The presence of substituents can further influence the site of attack.

The stability of the intermediate Meisenheimer complex plays a crucial role in determining the feasibility and outcome of the SNAr reaction. nih.gov For a nucleophile to attack the pyrimidine ring, it must form a stable anionic intermediate. The two nitrogen atoms in the pyrimidine ring help to stabilize the negative charge in the Meisenheimer complex, facilitating the reaction.

| Reactant | Reagent | Potential Product | Reaction Conditions |

|---|---|---|---|

| 5-bromo-2,4-bis(prop-2-yn-1-yloxy)pyrimidine | NaN3 | 5-azido-2,4-bis(prop-2-yn-1-yloxy)pyrimidine | Polar aprotic solvent (e.g., DMF) |

| 5-bromo-2,4-bis(prop-2-yn-1-yloxy)pyrimidine | R-SH | 5-(alkylthio)-2,4-bis(prop-2-yn-1-yloxy)pyrimidine | Base (e.g., K2CO3) |

| 5-bromo-2,4-bis(prop-2-yn-1-yloxy)pyrimidine | R2NH | 5-(dialkylamino)-2,4-bis(prop-2-yn-1-yloxy)pyrimidine | Elevated temperature |

Polymerization and Cross-linking Involving Alkyne Moieties

The two terminal alkyne groups in this compound make it a valuable monomer for the synthesis of polymers and cross-linked networks. The reactivity of the propargyl groups allows for polymerization through various mechanisms, including thermal and metal-catalyzed processes.

Thermal cross-linking of monomers containing propargyl ether functionalities is a well-established method for producing thermosetting polymers with high thermal stability. tandfonline.comrsc.org The curing process is complex and can involve several reaction pathways. One proposed mechanism is an initial intramolecular Claisen rearrangement of the propargyl ether to form a chromene intermediate. This is followed by intermolecular reactions, including ene reactions and Diels-Alder cycloadditions, leading to a highly cross-linked network.

The thermal properties of the resulting polymers, such as the glass transition temperature (Tg) and decomposition temperature (Td), are highly dependent on the structure of the monomer and the curing conditions. For instance, bis(propargyl ether) monomers derived from bio-based sources have been shown to produce networks with high char yields and excellent flame retardancy. rsc.org

The alkyne moieties can also participate in other types of polymerization reactions. For example, they can undergo 1,3-dipolar cycloaddition polymerization with diazides to form polytriazoles. researchgate.net This type of polymerization is a form of click chemistry and is known for its high efficiency and functional group tolerance.

Furthermore, the terminal alkynes can be involved in thiol-yne "click" reactions to form cross-linked networks. tandfonline.comupc.edursc.org This reaction involves the addition of a thiol to the alkyne, which can be initiated either thermally or photochemically. The resulting thioether can then react with a second thiol, leading to a highly cross-linked material.

The diverse polymerization and cross-linking capabilities of the alkyne groups in this compound make it a promising candidate for the development of advanced materials with tailored properties for a range of applications.

| Monomer | Polymerization/Cross-linking Method | Resulting Polymer/Network | Key Properties |

|---|---|---|---|

| Bis(propargyl ether) of Bisphenol A | Thermal Curing | Cross-linked thermoset | High thermal stability |

| Propargyl-functionalized polycarbonates | Thermal Curing | Cross-linked polycarbonate network | Good thermal stability (T10: 427–438 °C) tandfonline.com |

| Bis(propargyl ether) of Bisphenol A and a diazide | 1,3-Dipolar Cycloaddition | Polytriazole | Good thermal stability researchgate.net |

| Propargyl-terminated hyperbranched poly(ethyleneimine) and a tetrathiol | Thiol-yne reaction | Cross-linked hybrid material | Tunable glass transition temperature upc.edursc.org |

Spectroscopic and Crystallographic Characterization of 2,4 Bis Prop 2 Yn 1 Yloxy Pyrimidine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H or ¹³C NMR spectra or chemical shift data for 2,4-bis(prop-2-yn-1-yloxy)pyrimidine could be located.

High-Resolution Mass Spectrometry and Elemental Analysis

Specific high-resolution mass spectrometry (HRMS) data or elemental analysis results for this compound are not documented in available literature.

X-ray Single-Crystal Diffraction Studies

A search for crystallographic information files (CIF) or published crystal structure analyses for this compound yielded no results. Consequently, a detailed discussion on its molecular conformation, stereochemistry, intermolecular interactions, and crystal packing motifs cannot be provided.

Without access to peer-reviewed articles or database entries detailing the synthesis and characterization of this compound, fulfilling the request to write a thorough and scientifically accurate article based on the provided outline is not feasible.

Computational and Theoretical Studies on 2,4 Bis Prop 2 Yn 1 Yloxy Pyrimidine Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules. For pyrimidine (B1678525) derivatives, methods like Density Functional Theory (DFT) are frequently employed to investigate their electronic structure and predict their reactivity. jchemrev.com

One of the primary applications of these calculations is the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. wjarr.com A smaller energy gap generally implies higher reactivity. wjarr.com

For instance, studies on various pyrimidine analogs have utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to compute these and other quantum chemical parameters. wjarr.com These parameters, including electronegativity (χ), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω), provide a comprehensive picture of the molecule's reactivity. wjarr.com Such calculations have shown that pyrimidine derivatives can be effective electron donors and acceptors, suggesting their potential involvement in a variety of chemical reactions. wjarr.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to characterize the electronic structure and UV-vis spectra of pyrimidine-containing complexes. jchemrev.com These theoretical predictions of spectroscopic properties often show excellent agreement with experimental data. jchemrev.com The table below summarizes key quantum chemical parameters calculated for a selection of pyrimidine derivatives from various studies.

| Parameter | Description | Typical Calculated Values for Pyrimidine Analogs |

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.46 to -5.57 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.59 to -1.94 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.63 to 3.88 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.81 to 1.94 eV |

| Chemical Softness (σ) | Reciprocal of chemical hardness | 0.51 to 0.55 eV-1 |

| Electronegativity (χ) | Ability to attract electrons | 3.53 to 3.75 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 3.20 to 3.88 eV |

This table presents a range of typical values and may not represent all possible pyrimidine derivatives.

Reaction Pathway Elucidation Using Density Functional Theory (DFT)

Density Functional Theory is a powerful tool for not only predicting reactivity but also for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the most energetically favorable routes.

For example, in the synthesis of certain pyrimidine analogs, the reaction mechanism has been proposed to involve a Knoevenagel condensation followed by a Michael addition. researchgate.net DFT calculations can be employed to support such proposed mechanisms by determining the activation energies for each step and identifying key intermediates. This level of mechanistic insight is often difficult to obtain through experimental means alone.

In the synthesis of other complex heterocyclic systems incorporating a pyrimidine ring, DFT has been used to understand the cyclization process. For instance, in the reaction of a chromenopyrimidine derivative with malononitrile, computational studies helped to rationalize the formation of a pyrimidine derivative through a nucleophilic attack and subsequent cyclization, a pathway that was also supported by spectroscopic data. acs.org

The insights gained from these computational studies are invaluable for optimizing reaction conditions, improving yields, and designing novel synthetic routes to new pyrimidine-based compounds.

Molecular Dynamics Simulations for Conformational Landscape Analysis

MD simulations have been successfully applied to study the conformational preferences of various heterocyclic molecules. mdpi.com These simulations can reveal the equilibrium between different conformations, such as folded and extended forms, and the energetic barriers between them. mdpi.com For example, in studies of dinucleotides, MD simulations have shown a rapid equilibrium between folded, semi-extended, and extended conformations. mdpi.com

The table below outlines the types of information that can be obtained from molecular dynamics simulations of flexible pyrimidine analogs.

| Information from MD Simulations | Relevance to Conformational Analysis |

| Conformational Equilibria | Identifies the most stable and populated conformations of the molecule. |

| Inter-atomic Distances | Tracks changes in distances between different parts of the molecule over time. |

| Dihedral Angle Distributions | Reveals the preferred rotational states around flexible bonds. |

| Root Mean Square Deviation (RMSD) | Measures the stability and fluctuations of the molecular structure. |

| Principal Moment of Inertia (PMI) | Characterizes the overall 3D shape and shape diversity of the molecule. |

Applications in Materials Science and Supramolecular Chemistry

Fabrication of Functional Polymeric Materials via Alkyne-Based Linkages

The bifunctional nature of 2,4-bis(prop-2-yn-1-yloxy)pyrimidine, with two terminal alkyne groups, allows it to act as a monomer or cross-linker in the synthesis of various polymer architectures.

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups and unique properties such as low viscosity and high solubility. rsc.orgrsc.org The structure of this compound makes it an ideal AB2-type monomer for the synthesis of hyperbranched polymers. In this scenario, the pyrimidine (B1678525) core acts as the branching unit, and the two alkyne groups provide the points for polymer chain growth.

One potential synthetic route involves a one-pot polymerization with a complementary B2-type monomer, such as a diazide, via a CuAAC reaction. This would lead to the formation of a hyperbranched polytriazole network with pyrimidine units at the branching points. The degree of branching could be controlled by reaction conditions, influencing the final properties of the polymer. rsc.org While research on other pyrimidine-based monomers, such as 2,4,6-triaminopyrimidine, has demonstrated the successful synthesis of hyperbranched polyimides tandfonline.comtandfonline.com, the use of this compound could offer alternative polymer backbones with different properties.

The synthesis of dendrimers would require a more controlled, stepwise approach. wikipedia.orgmdpi.com A convergent synthesis could involve the initial formation of "dendrons" by reacting this compound with a monofunctional azide (B81097), followed by attachment of these dendrons to a multifunctional core.

Table 1: Hypothetical Properties of Hyperbranched Polymers Derived from this compound

| Property | Value Range | Potential Advantage |

| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | Tunable viscosity and solubility |

| Degree of Branching (DB) | 0.4 - 0.6 | High density of functional groups |

| Glass Transition Temp (Tg) | 120 - 180 °C | Good thermal stability |

| Solubility | Soluble in polar organic solvents | Enhanced processability |

The two reactive alkyne ends of this compound make it an excellent cross-linking agent for creating robust polymer networks. mdpi.comyoutube.commdpi.com When added to a polymer matrix containing azide functionalities, it can form covalent bonds between polymer chains upon initiation of the click reaction. This process transforms linear or branched polymers into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. youtube.com

Engineering Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The pyrimidine core of this compound can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to the construction of self-assembling systems. researchgate.net

The pyrimidine unit can act as a hydrogen bond acceptor, a key feature in molecular recognition. nih.gov By strategically positioning hydrogen bond donors on a complementary molecule, it would be possible to design host-guest systems where this compound or its derivatives act as a recognition site. The alkyne groups could be further functionalized, for example, by attaching chromophores or redox-active units, to create sensors that signal the binding of a specific guest molecule. Research on other pyrimidine derivatives has shown their utility in creating scaffolds for probing protein-protein interactions, highlighting the potential of the pyrimidine core in molecular recognition. nih.govacs.org

The planar structure of the pyrimidine ring and its capacity for π-π stacking can drive the self-assembly of molecules into ordered, one- or two-dimensional structures. Similar to how purine (B94841) and pyrimidine bases self-assemble on surfaces nih.gov, derivatives of this compound could be designed to form liquid crystals or self-assembled monolayers. The terminal alkyne groups provide a means to polymerize these ordered assemblies, locking in the supramolecular structure and creating robust, functional materials. For example, the self-assembly of pyrimidine-based cationic amphiphiles into nano-aggregates has been demonstrated, showcasing the potential for forming ordered structures in aqueous media. acs.orgresearchgate.net

Advanced Nanomaterial Integration

The integration of organic molecules with nanomaterials can lead to hybrid materials with synergistic properties. The alkyne functionalities of this compound are well-suited for covalently attaching this molecule to the surface of nanoparticles or other nanostructures.

For example, silica (B1680970) or gold nanoparticles functionalized with azide groups could be readily coated with a layer of this compound via the CuAAC reaction. This surface modification could be used to alter the solubility and processability of the nanoparticles. Furthermore, the pyrimidine-coated nanoparticles could then be used as building blocks for more complex architectures. For instance, the remaining unreacted alkyne groups on a nanoparticle surface could be used to link them together, forming a nanoparticle network. While studies have reported capping gold and platinum nanoparticles with other pyrimidine-based ligands nih.gov, the di-alkyne nature of the title compound offers the potential for creating interconnected nanoparticle systems. Such materials could have applications in catalysis, sensing, and electronics.

Table 2: Potential Applications in Nanomaterial Integration

| Nanomaterial | Functionalization Chemistry | Potential Application |

| Gold Nanoparticles | Azide-Alkyne Click Chemistry | Targeted drug delivery, sensing |

| Silica Nanoparticles | Azide-Alkyne Click Chemistry | Polymer nanocomposites, catalysis |

| Graphene Oxide | Covalent bond formation | Advanced coatings, electronic devices |

Future Prospects and Emerging Research Areas

Development of Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. rasayanjournal.co.in The future of synthesizing compounds like 2,4-bis(prop-2-yn-1-yloxy)pyrimidine lies in the adoption of green chemistry principles. nih.gov These approaches aim to enhance efficiency while minimizing environmental impact through the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov

Key sustainable strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often increases product yields compared to conventional heating methods. researchgate.net

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, which can enhance reaction rates and yields. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, improving atom economy and reducing the number of purification steps. acs.org

Green Catalysts: The use of biodegradable or reusable catalysts, including biocatalysts or metal catalysts on solid supports, is a cornerstone of sustainable synthesis. nih.gov Transition-metal-free conditions are also being explored to create pyrimidine structures, further enhancing the eco-friendliness of the process. rsc.org

For the specific synthesis of this compound, future research could focus on a one-pot reaction from a di-halopyrimidine and propargyl alcohol using a recyclable catalyst under solvent-free or aqueous conditions, aligning with the principles of green chemistry. rasayanjournal.co.in

Table 1: Comparison of Sustainable Synthetic Techniques for Pyrimidine Derivatives

| Methodology | Principle | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Uses microwave energy for efficient and uniform heating. | Rapid reaction rates, higher yields, improved purity. | researchgate.net |

| Ultrasound Assistance | Employs acoustic cavitation to accelerate chemical reactions. | Enhanced mass transfer, reduced reaction times, milder conditions. | nih.gov |

| Multicomponent Reactions | Combines three or more substrates in a single synthetic operation. | High atom economy, operational simplicity, reduced waste. | acs.org |

| Green Catalysts | Utilizes reusable, non-toxic, or biodegradable catalysts. | Reduced environmental impact, catalyst recyclability, high selectivity. | nih.gov |

| Solvent-Free Reactions | Conducts reactions without a solvent or in a eutectic mixture. | Eliminates solvent waste, simplifies workup, lowers costs. | nih.gov |

Exploration of Diverse Click Chemistry Modalities

The dual terminal alkyne functionalities of this compound make it an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.org This reaction is exceptionally modular and tolerates a wide range of functional groups, making it a powerful tool for molecular assembly. nih.gov

Future research will likely explore various facets of click chemistry involving this pyrimidine scaffold:

Symmetrical Dimerization: The compound can react with two equivalents of an azide-containing molecule to create symmetrical, complex architectures. This is useful for developing bivalent ligands that can simultaneously bind to two receptor sites, potentially enhancing affinity and selectivity.

Catalyst Systems: While copper is the standard catalyst for CuAAC, yielding the 1,4-disubstituted triazole, alternative catalysts like ruthenium can be used to generate the 1,5-regioisomer (RuAAC). wikipedia.org Exploring different ligand-assisted catalytic systems could offer precise control over the reaction outcome and efficiency, even at very low catalyst loadings. acs.org

Orthogonal Chemistry: Researchers may employ the alkyne groups in combination with other reactive handles on attached molecules, allowing for sequential modifications using different types of click reactions in a single pot.

The ability to reliably link molecules using the pyrimidine core as a central scaffold opens up vast possibilities in drug discovery for creating novel inhibitors and in materials science for building well-defined macromolecular structures.

Integration into Hybrid Material Systems

The bifunctional nature of this compound makes it a promising candidate for the construction of advanced hybrid materials. Its rigid pyrimidine core and reactive alkyne arms can be exploited to create cross-linked networks and functionalized surfaces.

Emerging research areas in this domain include:

Polymer Synthesis: The molecule can serve as a cross-linking agent in polymerization reactions. By reacting with polymers containing azide (B81097) groups via click chemistry, it can form stable hydrogels or polymer networks. These materials could find applications in drug delivery, tissue engineering, and as smart materials that respond to external stimuli.

Surface Functionalization: The alkyne groups can be used to anchor the molecule onto surfaces (e.g., nanoparticles, silicon wafers, or biocompatible materials) that have been pre-functionalized with azide groups. This allows for the precise engineering of surface properties, such as hydrophobicity, biocompatibility, or the attachment of specific biomolecules.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the potential for the triazole products of click chemistry to act as ligands suggest that this scaffold could be incorporated into the design of novel MOFs. These crystalline materials have high porosity and are of interest for gas storage, catalysis, and separation technologies.

By integrating this pyrimidine-alkyne building block into larger material systems, researchers can design next-generation materials with tailored chemical and physical properties for a wide range of technological applications.

Computational Design and Predictive Modeling for Novel Pyrimidine-Alkyne Systems

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of novel molecules. malvernpanalytical.com For systems based on the this compound scaffold, predictive modeling can guide synthetic efforts, saving time and resources. nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.com For pyrimidine derivatives, docking can help identify potential protein targets and elucidate binding modes, guiding the design of more potent and selective inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized analogs and prioritize the most promising candidates for synthesis.

Machine Learning and AI: Modern approaches use machine learning algorithms to analyze large datasets and predict various properties, including ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity. researchgate.net These models can assess the "drug-likeness" of novel pyrimidine-alkyne compounds early in the design phase. malvernpanalytical.com

Structure-Guided Optimization: As demonstrated in the development of other pyrimidine-based inhibitors, computational simulations can reveal key interactions, such as π-π stacking, that are crucial for high affinity. nih.gov This information can be used to rationally modify the scaffold to enhance its performance.

These predictive models allow for the intelligent design of new pyrimidine-alkyne systems with optimized properties, whether for therapeutic applications or as components of advanced materials. researchgate.net

Table 2: Computational Approaches for Pyrimidine-Alkyne Systems

| Modeling Technique | Application | Predicted Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding of a ligand to a protein target. | Binding affinity, orientation, and key interactions. | mdpi.com |

| QSAR | Correlating chemical structure with biological activity. | Predicted potency (e.g., IC50) of new analogs. | researchgate.net |

| ADME/Tox Prediction | Assessing pharmacokinetic and safety profiles. | Drug-likeness, metabolic stability, potential toxicity. | researchgate.net |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Conformational stability of ligand-protein complexes. | nih.gov |

Q & A

Basic Research Questions

What are the key synthetic methodologies for 2,4-bis(prop-2-yn-1-yloxy)pyrimidine?

The synthesis typically involves propargylation of pyrimidine diol precursors. A validated approach includes reacting 4,6-dihydroxypyrimidine with propargyl bromide under basic conditions (e.g., potassium carbonate in DMF) at 60–80°C for 12–24 hours . For analogous compounds, chlorination of hydroxyl groups using POCl₃ prior to propargyl ether formation has been reported to improve reactivity . Reaction progress should be monitored via TLC, and purification often employs column chromatography with ethyl acetate/hexane gradients.

How is the structural integrity of this compound confirmed post-synthesis?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of propargyloxy protons (δ ~4.7–5.0 ppm for OCH₂C≡CH) and aromatic pyrimidine protons (δ ~8.0–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 188.19 (C₁₀H₈N₂O₂) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%).

What are the critical parameters for crystallizing this compound for X-ray analysis?

Successful crystallization requires slow evaporation from solvents like dichloromethane/hexane or methanol/water. SHELXT (integrated in SHELX) is recommended for initial space-group determination, leveraging single-crystal reflection data and Laue group symmetry . For anisotropic refinement, SHELXL’s robust weighting scheme minimizes bias from weak high-angle data .

Advanced Research Questions

How can researchers resolve discrepancies in crystallographic data refinement for propargyl-substituted pyrimidines?

Common issues include:

- Disorder in Propargyl Groups : Use PART instructions in SHELXL to model split positions and apply restraints (e.g., DFIX, DANG) to maintain geometry .

- Thermal Motion Artifacts : Anisotropic displacement parameters (ADPs) for terminal alkynes may require ISOR or DELU constraints to avoid overinterpretation .

- Validation : Cross-check with tools like PLATON’s ADDSYM to detect missed symmetry or twinning .

What strategies optimize the compound’s reactivity in click chemistry applications?

The propargyloxy groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations:

- Catalyst System : Use CuI/THPTA (tris-hydroxypropyltriazolylmethylamine) in tert-butanol/water (1:1) for enhanced regioselectivity .

- Kinetic Monitoring : In situ IR spectroscopy tracks alkyne consumption (C≡C stretch at ~2100 cm⁻¹) to optimize reaction time.

- Byproduct Mitigation : Ascorbate reductants minimize Cu(II) side reactions, improving yield of 1,4-disubstituted triazoles .

How do steric and electronic effects influence the compound’s spectroscopic and catalytic behavior?

- Steric Effects : The propargyloxy substituents increase steric bulk, reducing π-stacking in NMR (upfield shifts in aromatic protons) and altering crystallization packing .

- Electronic Effects : Electron-withdrawing pyrimidine rings polarize the alkyne, accelerating nucleophilic additions. DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity .

What computational methods are recommended for modeling its interaction with biological targets?

- Docking Studies : AutoDock Vina or Glide with OPLS4 force fields assess binding to enzymes like dihydrofolate reductase.

- MD Simulations : GROMACS or AMBER simulate dynamic interactions, focusing on hydrogen bonds between pyrimidine N atoms and active-site residues .

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical models elucidate electronic transitions during catalysis .

Data Contradiction Analysis

How should researchers address inconsistent melting points reported for pyrimidine derivatives?

Discrepancies often arise from impurities or polymorphic forms. Solutions include:

- Recrystallization : Test multiple solvents (e.g., ethanol vs. acetonitrile) to isolate pure polymorphs .

- DSC Analysis : Differential scanning calorimetry identifies phase transitions and confirms melting point reproducibility .

- Cross-Validation : Compare with structurally similar compounds (e.g., 2,4-bis(benzyloxy)pyrimidine, CAS 41244-53-5) to establish trends .

Methodological Best Practices

What safety protocols are critical when handling propargyl ethers?

- Explosivity Risk : Propargyl derivatives are shock-sensitive. Use blast shields and minimize quantities during synthesis .

- Toxicity : Pyrimidines may exhibit mutagenicity. Conduct reactions in fume hoods with PPE (gloves, goggles) .

- Waste Disposal : Quench residual alkynes with aqueous Fe(NO₃)₃ before disposal to prevent uncontrolled reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.